REACTION_SMILES
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[CH3:12][N:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1.[CH:1](=[O:2])[c:3]1[c:4]([CH3:11])[cH:5][c:6]([C:8](=[O:9])[OH:10])[nH:7]1>>[CH:1](=[O:2])[c:3]1[c:4]([CH3:11])[cH:5][c:6]([C:8](=[O:10])[N:16]2[CH2:15][CH2:14][N:13]([CH3:12])[CH2:18][CH2:17]2)[nH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)[nH]c1C=O
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)N2CCN(C)CC2)[nH]c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |